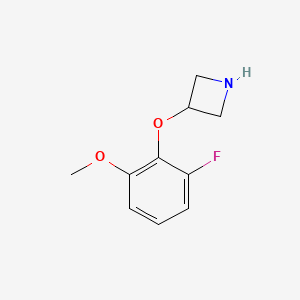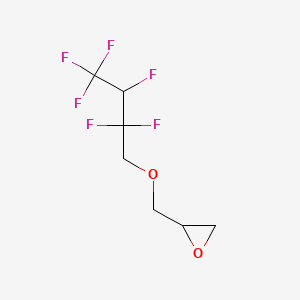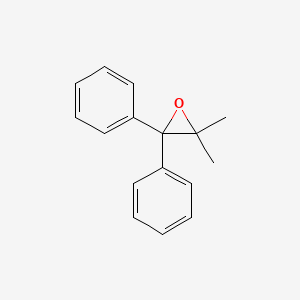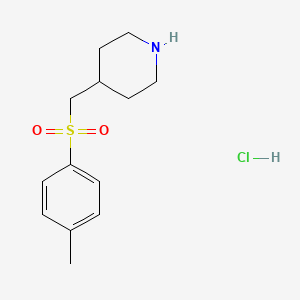
3-(2-Fluoro-6-methoxyphenoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-6-methoxyphenoxy)azetidine is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phenoxy group substituted with fluorine and methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-methoxyphenoxy)azetidine typically involves the formation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane . This reaction is carried out under Schotten-Baumann conditions, which involve the use of sodium hydroxide as a base. The reaction is optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The key steps include the synthesis of the alkylating agent from commercially available starting materials and the subsequent formation of the azetidine ring. The process is optimized to minimize the use of protecting groups and to maximize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-6-methoxyphenoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound include substituted azetidines, amines, and oxides. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3-(2-Fluoro-6-methoxyphenoxy)azetidine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-6-methoxyphenoxy)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and the inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2-Fluoro-6-methoxyphenoxy)azetidine include other azetidine derivatives and phenoxy-substituted compounds. Some examples are:
- 3-(2-Fluorophenoxy)azetidine
- 3-(2-Methoxyphenoxy)azetidine
- 3-(2-Chlorophenoxy)azetidine
Uniqueness
What sets this compound apart from similar compounds is the presence of both fluorine and methoxy substituents on the phenoxy group. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
3-(2-fluoro-6-methoxyphenoxy)azetidine |
InChI |
InChI=1S/C10H12FNO2/c1-13-9-4-2-3-8(11)10(9)14-7-5-12-6-7/h2-4,7,12H,5-6H2,1H3 |
Clé InChI |
JWXLWPORKMBMRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)F)OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)
![[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-](/img/structure/B12080960.png)

![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)

![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)

![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)




![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)

